molecular formula C20H21N3O3 B13443114 Zolpidem-d6 6-Carboxylic Acid Methyl Ester

Zolpidem-d6 6-Carboxylic Acid Methyl Ester

Cat. No.: B13443114
M. Wt: 357.4 g/mol
InChI Key: PJGUQNRCDQDKRX-XERRXZQWSA-N
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Description

Zolpidem-d6 6-Carboxylic Acid Methyl Ester is a deuterium-labeled derivative of Zolpidem, a widely used sedative-hypnotic medication. The compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Zolpidem. Its molecular formula is C20H15D6N3O3, and it has a molecular weight of 357.44 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolpidem-d6 6-Carboxylic Acid Methyl Ester involves the incorporation of deuterium atoms into the Zolpidem molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Zolpidem-d6 6-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Zolpidem-d6 6-Carboxylic Acid Methyl Ester is extensively used in scientific research, including:

Mechanism of Action

The mechanism of action of Zolpidem-d6 6-Carboxylic Acid Methyl Ester is similar to that of Zolpidem. It acts as a selective agonist at the benzodiazepine-1 (BZ1) receptor, a subtype of the gamma-aminobutyric acid (GABA) receptor. By enhancing the activity of GABA, an inhibitory neurotransmitter, the compound induces sedative and hypnotic effects. This results in increased chloride conductance, neuronal hyperpolarization, and decreased neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zolpidem-d6 6-Carboxylic Acid Methyl Ester is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. The incorporation of deuterium atoms provides a distinct advantage in mass spectrometry, enabling researchers to differentiate between the labeled compound and its non-labeled counterparts .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C20H21N3O3/c1-13-5-7-14(8-6-13)19-16(11-18(24)22(2)3)23-12-15(20(25)26-4)9-10-17(23)21-19/h5-10,12H,11H2,1-4H3/i2D3,3D3

InChI Key

PJGUQNRCDQDKRX-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)OC)C3=CC=C(C=C3)C)C([2H])([2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)N(C)C

Origin of Product

United States

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